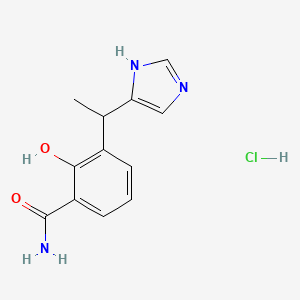![molecular formula C12H21NSn B14275698 N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine CAS No. 138174-71-7](/img/structure/B14275698.png)
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine is an organic compound that belongs to the class of amines It features a phenyl group substituted with a trimethylstannyl group and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine typically involves the reaction of a suitable precursor with trimethylstannyl chloride in the presence of a base. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as distillation or chromatography, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce various substituted phenylmethanamines.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organotin compounds.
Biology: The compound can be employed in biochemical studies to investigate the effects of organotin compounds on biological systems.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors. The trimethylstannyl group can facilitate binding to specific sites, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-1-[2-(trimethoxysilyl)phenyl]methanamine: Similar structure with a trimethoxysilyl group instead of a trimethylstannyl group.
N,N-Dimethyl-2-propanamine: A simpler amine with a different substitution pattern.
N-Propyl-1-propanamine: Another amine with a different alkyl substitution.
Uniqueness
N,N-Dimethyl-1-[2-(trimethylstannyl)phenyl]methanamine is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where organotin compounds are required.
Eigenschaften
CAS-Nummer |
138174-71-7 |
|---|---|
Molekularformel |
C12H21NSn |
Molekulargewicht |
298.01 g/mol |
IUPAC-Name |
N,N-dimethyl-1-(2-trimethylstannylphenyl)methanamine |
InChI |
InChI=1S/C9H12N.3CH3.Sn/c1-10(2)8-9-6-4-3-5-7-9;;;;/h3-6H,8H2,1-2H3;3*1H3; |
InChI-Schlüssel |
RPDBIZZPSMZXAT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Benzyloxy)methyl]-2-phenyl-1,3-dioxane](/img/structure/B14275624.png)
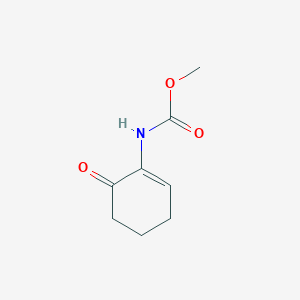


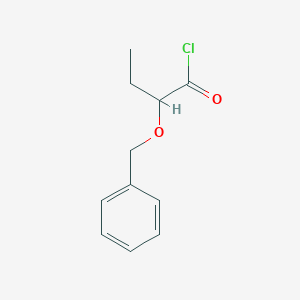

![3,4-Diphenyl-1,6-dihydropyrazolo[3,4-d]pyridazin-7-one](/img/structure/B14275662.png)
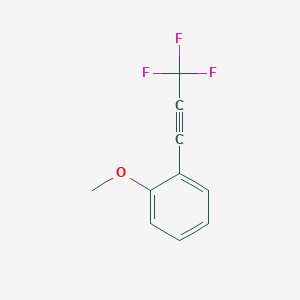
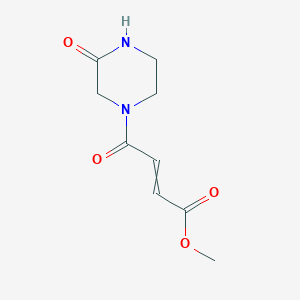
![5-Fluorobenzo[h]quinoline](/img/structure/B14275672.png)


![[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(diphenylphosphane)](/img/structure/B14275689.png)
